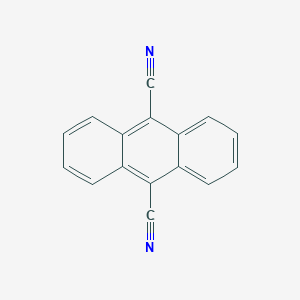

9,10-Dicyanoanthracene

Descripción general

Descripción

9,10-Dicyanoanthracene is an organic compound with the molecular formula C16H8N2. It is a derivative of anthracene, characterized by the presence of two cyano groups at the 9 and 10 positions of the anthracene ring. This compound is known for its yellow crystalline powder form and its ability to absorb visible light in the 400-500 nm range . It has garnered significant interest due to its applications in photoredox chemistry and its potential as a chromophore in various scientific fields .

Mecanismo De Acción

Target of Action

The primary target of 9,10-Dicyanoanthracene (DCA) is the electron-rich compounds . DCA acts as an electron acceptor in various chemical reactions .

Mode of Action

DCA absorbs visible light with a wavelength of 400500nm . This absorption of light energy allows DCA to act as an electron transfer agent . It can accept electrons from electron-rich compounds, such as dibenzothiophene (DBT) molecules in diesel . The electron transfer process results in the formation of radical ions .

Biochemical Pathways

The excited-state dynamics of the radical anion of DCA, produced by photoinduced electron transfer, has been studied . The excited radical ions are characterized by a 3–5 ps lifetime, due to efficient non-radiative deactivation to the ground state . The decay pathway most probably involves D1/D0 conical intersection(s), whose presence is favored by the enhanced flexibility of the radical anions relative to their neutral counterparts .

Pharmacokinetics

Its solubility in many organic solvents suggests that it may have good bioavailability in systems where these solvents are present.

Result of Action

The electron transfer from DBT molecules to DCA results in the formation of DBT radicals . These radicals are then oxidized by air to form sulfoxide and sulfone compounds . This process is used for oxidative desulfurization of diesel .

Action Environment

The action of DCA is influenced by environmental factors such as light and the presence of other compounds. DCA absorbs visible light with a wavelength of 400500nm , which is necessary for its action as an electron transfer agent. The presence of electron-rich compounds, such as DBT molecules in diesel, is also necessary for DCA to perform its function .

Análisis Bioquímico

Biochemical Properties

9,10-Dicyanoanthracene can absorb visible light with a wavelength of 400500nm . It acts as an electron transfer agent, obtaining electrons from sulfur atoms on dibenzothiophene (DBT) class molecules in diesel fuel . This transforms the DBT class into free radicals that are oxidized by air into sulfoxide and sulfone compounds .

Cellular Effects

Its role as a photosensitizer suggests that it could potentially influence cellular processes when exposed to light .

Molecular Mechanism

The radical anion of this compound, produced by photoinduced electron transfer, has an excited-state lifetime characterized by a 3-5 picosecond lifetime due to efficient non-radiative deactivation to the ground state . The decay pathway most likely involves D1/D0 conical intersections, whose presence is favored by the enhanced flexibility of the radical anions relative to their neutral counterparts .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been used as a photoredox catalyst in a metal-free, visible-light-induced photocatalytic decarboxylative alkynylation of a broad scope of α-amino acids, α-oxo acids, and α-keto acids at room temperature under an atmosphere of argon .

Metabolic Pathways

Its role as an electron transfer agent suggests that it could potentially be involved in redox reactions .

Métodos De Preparación

The synthesis of 9,10-Dicyanoanthracene typically involves the reaction of anthracene with cyanogen bromide in the presence of a catalyst. The reaction conditions often include the use of a solvent such as pyridine and a temperature range of 80-100°C. The product is then recrystallized from pyridine to obtain pure this compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Análisis De Reacciones Químicas

9,10-Dicyanoanthracene undergoes various types of chemical reactions, including:

Oxidation: It can participate in photooxidation reactions, where it acts as a sensitizer.

Reduction: The compound can be reduced to its radical anion form, which is useful in photoredox chemistry.

Common reagents used in these reactions include cyanogen bromide, hydroxides, methoxides, and various solvents like acetonitrile and methanol. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Photophysical Properties and Applications

Fluorescence and Two-Photon Absorption:

DCA exhibits strong fluorescence properties, making it suitable for applications in fluorescence microscopy and imaging. The compound has been shown to enhance two-photon absorption intensities when symmetrically substituted with electron-donating groups. This property is particularly useful in developing advanced imaging techniques that require high sensitivity and resolution .

Table 1: Photophysical Properties of Substituted DCA

| Compound | Symmetry Type | Fluorescence Brightness | Two-Photon Absorption |

|---|---|---|---|

| 9,10-Dicyanoanthracene | Symmetric | High | Enhanced |

| Methoxy-substituted DCA | Asymmetric | Moderate | Standard |

Electrochemical Applications

DCA's electrochemical properties have been extensively studied, revealing its potential for use in rechargeable batteries and supercapacitors. The compound can be easily oxidized and reduced, which is advantageous for energy storage applications. The low LUMO level of DCA derivatives enhances their performance in these systems .

Case Study: Rechargeable Batteries

A recent study demonstrated that the radical anion of DCA can serve as a promising chromophore for photoredox chemistry, exhibiting a nanosecond excited-state lifetime. This property facilitates efficient charge transfer processes essential for battery technology .

Material Science and Synthesis

Rational Molecular Design:

The synthesis of various substituted DCA derivatives allows for the manipulation of their material properties. For instance, the introduction of electron-withdrawing groups has been shown to significantly lower the LUMO levels of these compounds, enhancing their solubility and packing efficiency . This rational design approach enables the creation of materials with tailored properties for specific applications.

Table 2: Synthesis Overview of DCA Derivatives

| Derivative | Synthesis Method | Key Properties |

|---|---|---|

| 2,7-Dinitro-9,10-DCA | Multi-step synthesis | Lowest LUMO level reported |

| Methoxy-substituted DCA | Symmetric/Asymmetric methods | Enhanced two-photon absorption |

Photoredox Chemistry

DCA's radical anion has shown promise in photoredox applications due to its stability and reactivity under light irradiation. The excited-state dynamics of this radical anion have been investigated, revealing its potential as a chromophore in organic synthesis and environmental remediation processes .

Summary and Future Directions

The diverse applications of this compound highlight its significance in contemporary scientific research and technology development. Ongoing studies aim to further explore its potential in areas such as organic photovoltaics, sensors, and advanced materials for electronics. Future research may focus on optimizing synthesis methods to produce more efficient derivatives with enhanced performance characteristics.

Comparación Con Compuestos Similares

9,10-Dicyanoanthracene can be compared with other cyanoanthracene derivatives, such as:

9,10-Dibromoanthracene: Used in the synthesis of nanowires and has different photophysical properties.

Benzo[b]triphenylene-9,14-dicarbonitrile: A cyanoanthracene derivative with similar photophysical properties but different emission characteristics.

The uniqueness of this compound lies in its ability to act as a highly efficient photoredox catalyst and its specific absorption properties in the visible light range.

Actividad Biológica

9,10-Dicyanoanthracene (DCA) is a polycyclic aromatic compound characterized by two cyano groups attached to the anthracene structure. This compound has garnered attention due to its unique photophysical properties and potential applications in various fields, including organic electronics, photochemistry, and biological systems. This article explores the biological activity of DCA, focusing on its photophysical characteristics, electrochemical behavior, and implications for biological processes.

Photophysical Properties

DCA exhibits interesting photophysical properties that make it suitable for various applications. It acts as a photosensitizer and can participate in electron transfer processes. Studies have shown that DCA has significant fluorescence characteristics, with lifetimes around 21 ns in jet-cooled conditions . The compound also demonstrates a large Stokes shift, enhancing its efficiency in photochemical reactions .

Table 1: Photophysical Characteristics of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₈N₂ |

| Melting Point | 340 °C |

| Fluorescence Lifetime | ~21 ns |

| Stokes Shift | Large |

| Absorption Peak | ~400 nm |

Electrochemical Behavior

DCA's electrochemical properties are critical for its application in optoelectronic devices. It can be both easily reduced and oxidized, making it a versatile candidate for various electrochemical applications. The presence of cyano groups contributes to its strong quadrupole and dipole moments, enhancing its interaction with other molecules .

Biological Activity

Research indicates that DCA has potential biological activities, particularly related to its role as a photosensitizer. Its ability to generate reactive oxygen species (ROS) upon irradiation makes it a candidate for photodynamic therapy (PDT). In PDT, compounds like DCA can induce cell death in cancer cells through oxidative stress mechanisms.

Case Study: Photodynamic Therapy

A study demonstrated the effectiveness of DCA in inducing apoptosis in cancer cells when activated by light. The mechanism involved the generation of singlet oxygen and other ROS that led to cellular damage and subsequent cell death. This highlights DCA's potential as a therapeutic agent in cancer treatment .

The biological activity of DCA is primarily attributed to its ability to undergo photochemical reactions that produce ROS. The following mechanisms have been proposed:

- Electron Transfer Reactions : DCA can engage in charge transfer interactions with electron donors, leading to the formation of excited states capable of generating ROS.

- Energy Transfer : DCA's excited singlet state can transfer energy to surrounding molecules, facilitating further photochemical reactions .

Applications in Research

Given its properties, DCA is utilized in various research applications:

- Photosensitizer Development : Its efficiency as a photosensitizer makes it a subject of interest for developing new PDT agents.

- Material Science : DCA's electrochemical properties are explored for use in organic photovoltaic devices and sensors.

- Biological Studies : Research continues on the effects of DCA on cellular systems to understand better its potential therapeutic roles.

Propiedades

IUPAC Name |

anthracene-9,10-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8N2/c17-9-15-11-5-1-2-6-12(11)16(10-18)14-8-4-3-7-13(14)15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIOPPFDHKHWJIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061628 | |

| Record name | 9,10-Anthracenedicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217-45-4 | |

| Record name | 9,10-Dicyanoanthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Anthracenedicarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001217454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Dicyanoanthracene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17556 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedicarbonitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-Dicyanoanthracene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.